molecular formula C21H27NO B290800 N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide

N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide

Cat. No. B290800
M. Wt: 309.4 g/mol
InChI Key: MYCCDOZYHIYQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, fever, and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions.

Mechanism of Action

IBUPROFEN works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By inhibiting COX, IBUPROFEN reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
IBUPROFEN has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, IBUPROFEN has been shown to have antithrombotic effects, which can help prevent blood clots.

Advantages and Limitations for Lab Experiments

IBUPROFEN has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, it can have off-target effects, which can complicate data interpretation. Additionally, it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.

Future Directions

There are several future directions for research on IBUPROFEN. One area of interest is the development of new formulations that can improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential to prevent and treat various diseases, such as Alzheimer's disease and colon cancer. Additionally, there is a need for further research to understand its mechanism of action and to identify new targets for drug development.
Conclusion
In conclusion, IBUPROFEN is a widely used N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide that has been extensively studied for its therapeutic potential. It works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions. It has a well-established safety profile and several advantages for lab experiments, but also has some limitations. There are several future directions for research on IBUPROFEN, including the development of new formulations and the investigation of its potential to prevent and treat various diseases.

Synthesis Methods

IBUPROFEN can be synthesized by the condensation of 4-isobutylacetophenone with benzene-1-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield IBUPROFEN.

Scientific Research Applications

IBUPROFEN has been extensively studied for its therapeutic potential in various conditions such as arthritis, menstrual cramps, headache, and dental pain. It has also been investigated for its potential to prevent Alzheimer's disease, reduce the risk of colon cancer, and treat cystic fibrosis. Moreover, it has been studied for its use in combination with other drugs to enhance their therapeutic efficacy.

properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C21H27NO/c1-5-17-8-12-20(13-9-17)22-21(23)16(4)19-10-6-18(7-11-19)14-15(2)3/h6-13,15-16H,5,14H2,1-4H3,(H,22,23)

InChI Key

MYCCDOZYHIYQTE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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